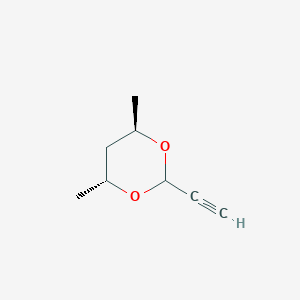

Methyl 4-iodo-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl indole-3-carboxylate derivatives, including analogs to methyl 4-iodo-1H-indole-3-carboxylate, typically involves catalytic methods or intramolecular reactions. For instance, N-substituted indole-3-carboxylic acid derivatives have been efficiently synthesized via Ullmann-type intramolecular arylamination using a CuI-K3PO4-DMF system under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008). Another approach involves the reaction of indole carboxylic acid/amide with propargyl alcohols, demonstrating methods for annulation, migration of carboxylate/amide groups, and decarboxylative cyclization (Selvaraj, Debnath, & Kumara Swamy, 2019).

Molecular Structure Analysis

The molecular structure of methyl indole-3-carboxylate derivatives is characterized by solid-state NMR spectroscopy and X-ray diffraction measurements. These techniques have been used to elucidate the solid-state structure of new methyl indole-3-carboxylate derivatives, revealing details about conformers and crystalline structure (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Chemical Reactions and Properties

Methyl 4-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including N-alkylation, N-arylation, and cyclocondensation, to form a wide range of derivatives. These reactions are facilitated by catalytic systems under specific conditions, highlighting the reactivity and versatility of the indole carboxylate moiety (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).

科学的研究の応用

Synthesis of Conformationally Constrained Tryptophan Derivatives

Novel 3,4-fused tryptophan analogues have been synthesized, including derivatives that could serve as tools for peptide and peptoid conformation elucidation. These derivatives, designed to restrict the conformational flexibility of the tryptophan side chain, may be valuable in studying peptide structures and functions. The synthesis approach involves creating a bridge between the α-carbon and the 4-position of the indole ring, allowing for further modification while maintaining essential functional groups for peptide chemistry (Horwell et al., 1994).

Fluorescent and Infrared Probing Capabilities

Methyl indole-4-carboxylate, a derivative related to Methyl 4-iodo-1H-indole-3-carboxylate, has been identified as a promising fluorescent and infrared probe due to its emission around 450 nm and a fairly long fluorescence lifetime. This property makes it suitable for investigating protein local structures and dynamics. The derivative's ability to sense local hydration environments through its carbonyl stretching mode offers a novel approach for site-specific environmental analysis (Liu et al., 2020).

Palladium-catalyzed Intramolecular Annulation

The palladium-catalyzed intramolecular annulation of alkynes has been applied to synthesize various gamma-carboline derivatives and additional heteropolycycles. This methodology, which involves N-substituted 2-bromo-1H-indole-3-carboxaldehydes and methyl 2-iodo-1H-indole-3-carboxylate, among others, showcases the versatility of indole carboxylate derivatives in constructing complex polycyclic structures. The resulting compounds, with additional rings fused across specific positions of the indole core, highlight the synthetic utility of these derivatives in the synthesis of complex organic molecules (Zhang & Larock, 2003).

Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives

An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives has been developed, utilizing cross-dehydrogenative coupling. This new route involves the use of N,N-dimethylaniline with a range of phenyl bromoacetate derivatives, highlighting the synthetic flexibility and efficiency of producing indole derivatives. The method's simplicity and the high yields obtained make it a valuable addition to the repertoire of indole synthesis techniques (Akbari & Faryabi, 2023).

Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives

New methyl indole-3-carboxylate derivatives have been synthesized and studied for their anti-cancer activity. These derivatives, as analogs of 3,3'-diindolylmethane, a compound known for its potent antitumor properties, were evaluated against various cancer cell lines, including melanoma, renal, and breast cancers. The solid-state structures of these compounds were characterized using 13C CP/MAS NMR and X-ray diffraction, providing insight into their potential as therapeutic agents (Niemyjska et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-iodo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRPTKPAIJVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363843 |

Source

|

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-1H-indole-3-carboxylate | |

CAS RN |

101909-44-8 |

Source

|

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。